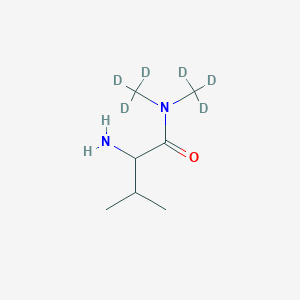
3,4-Methylenedioxy-5-methylethcathinone (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
bk-MDEA (hydrochloride) (Item No. 9001123, ethylone) is a psychotropic cathinone that has been detected in products marketed as bath salts, plant food, and tablets. 3,4-Methylenedioxy-5-methylethcathinone is an analog of bk-MDEA, differing by the addition of a methyl group at the two position of the benzene ring. The physiological and toxicological properties of this compound have not been elucidated. This product is intended for forensic and research applications.
Aplicaciones Científicas De Investigación
Pharmacokinetic Profiles and Effects : Methylone, a related compound to 3,4-Methylenedioxy-5-methylethcathinone, shows that it and its metabolites have significant effects on locomotor activation and brain extracellular dopamine and serotonin levels. This suggests a complex interplay between methylone and its metabolites in vivo (Elmore et al., 2017).
Brain Concentrations and Effects : Another study focusing on methylone found that its brain concentrations are related to behavioral and neurochemical effects. Specifically, the study observed that methylone and its metabolite MDC, but not its hydroxylated metabolites, are related to the drug's effects in the brain (Centazzo et al., 2021).
Metabolic Identification in Chronic Administration : The detection of 4-Methylethcathinone and related compounds in hair after chronic administration provides insights into the drug's persistence and potential chronic effects (Alvarez et al., 2017).
Neurochemical Effects : Methylone, similar to MDPV, affects monoamine transporter proteins and has significant reinforcing and neurochemical effects, potentially contributing to its addictive potential (Schindler et al., 2016).
Pharmacokinetic and Hyperthermic Effects : Methylone's pharmacokinetic and hyperthermic effects, including its impact on behavior and body temperature in rats, provide further understanding of its physiological impact (Štefková et al., 2017).
Identification of New Phase II Metabolites : The identification of new phase II metabolites of methylone in rats, involving N-demethylation and conjugation with dicarboxylic acids, expands the understanding of its metabolic pathways (Žídková et al., 2018).
Analysis of Cathinone Derivatives : The identification of various cathinone derivatives in 'legal highs', including 3,4-Methylenedioxy-5-methylethcathinone, aids in understanding the composition and potential effects of these substances (Brandt et al., 2011).
Pharmacology of Mephedrone : A study on the pharmacology of mephedrone, a related compound, provides insights into its effects, pharmacodynamics, and pharmacokinetics, which may be extrapolated to understand similar compounds (Papaseit et al., 2017).
Public Health Threat Assessment : An analysis of methylone's prevalence in Spain suggests that, while its presence is low, continued monitoring is essential for public health purposes (Monteagudo et al., 2017).
Monoamine Transporters in Brain Tissue : Methylone acts as a substrate for monoamine transporters in brain tissue, comparable to MDMA, suggesting its dopaminergic and serotonergic activity (Baumann et al., 2012).
Propiedades
Nombre del producto |
3,4-Methylenedioxy-5-methylethcathinone (hydrochloride) |
|---|---|
Fórmula molecular |
C13H17NO3 · HCl |
Peso molecular |
271.7 |
InChI |
InChI=1S/C13H17NO3.ClH/c1-4-14-9(3)12(15)10-5-8(2)13-11(6-10)16-7-17-13;/h5-6,9,14H,4,7H2,1-3H3;1H |
Clave InChI |
GPFNMPVEIHTOBY-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(C(C)NCC)=O)=CC2=C1OCO2.Cl |
Sinónimos |
3,4-Methylenedioxy-5-methyl-N-ethyl Cathinone; R-MMC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



